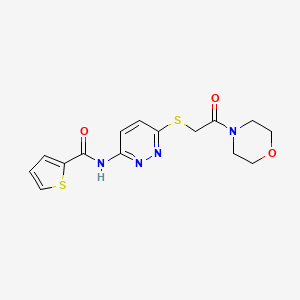

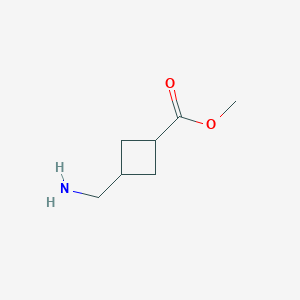

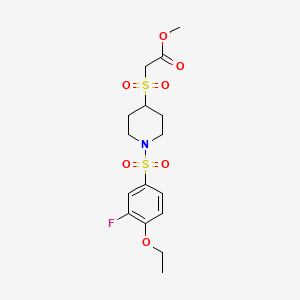

![molecular formula C12H12FN3O2S B2545609 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340811-03-1](/img/structure/B2545609.png)

2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a member of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry, particularly as antimicrobial agents. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamides is well-represented and includes compounds with antibacterial and antitumor properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into an amine-containing compound. For example, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium, with water as the solvent . This method could potentially be adapted for the synthesis of this compound by using a suitable fluoro-methyl-substituted benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. Techniques such as Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) are commonly used to elucidate the structures of synthesized compounds . These techniques would be applicable for confirming the structure of this compound after its synthesis.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that lead to the formation of chiral centers or rearrangements. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine can undergo rearrangement to yield chiral pyrrolidin-3-ones . While this specific reaction may not be directly applicable to this compound, it highlights the reactivity of the sulfonamide group in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic or heteroaromatic ring. For example, the introduction of a fluorous tag can enhance the solubility of sulfonamides in fluorous solvents, as seen with fluorous (S) pyrrolidine sulfonamide, which is used as a catalyst in enantioselective aldol reactions . The physical and chemical properties of this compound would need to be determined experimentally, but it is likely that the fluoro and methyl groups would affect its behavior in biological systems and reactions.

Aplicaciones Científicas De Investigación

Broad Specificity Antibodies for Sulfonamide Antibiotics

Research has shown the utility of generating broad specificity antibodies for sulfonamide antibiotics to develop highly sensitive detection methods, such as enzyme-linked immunosorbent assays (ELISAs). These methods have been applied to analyze milk samples, demonstrating the ability to detect sulfonamide antibiotics at low concentrations, crucial for compliance with regulatory standards and ensuring food safety (Adrián et al., 2009).

Synthesis of Heterocyclic Sulfonyl Fluorides and Sulfonamides

Another application involves the efficient and selective synthesis of heterocyclic sulfonyl fluorides and sulfonamides, showcasing the compound's role in medicinal chemistry. The development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrates the reagent's utility in creating compounds with potential pharmaceutical applications (Tucker et al., 2015).

Selective Discrimination of Toxic Compounds

The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols in water samples highlights its application in environmental science. This approach enables the sensitive and selective detection of toxic benzenethiols, important for monitoring environmental pollution and ensuring public health (Wang et al., 2012).

Propiedades

IUPAC Name |

2-(3-fluoro-4-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-8-4-5-9(7-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMJZWHDDNEGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

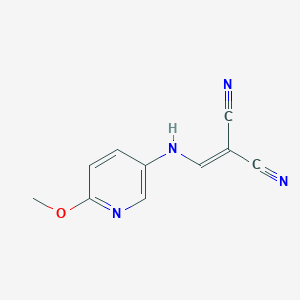

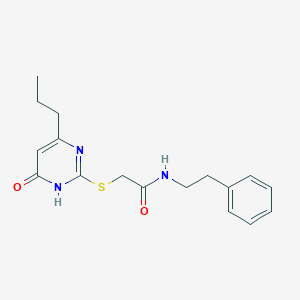

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

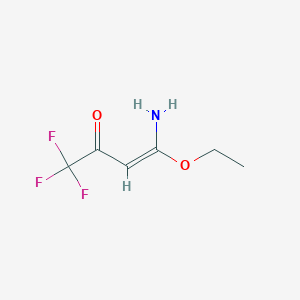

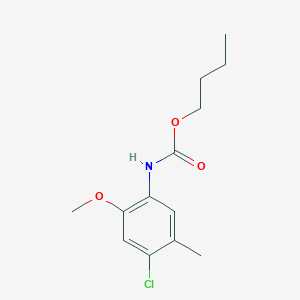

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

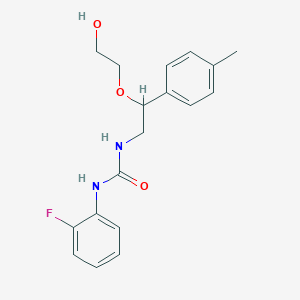

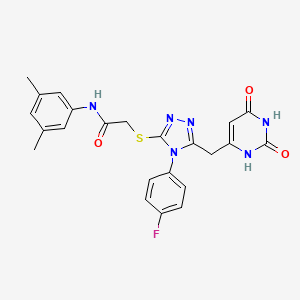

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)